Sesartemin
Sesartemin
Sesartemin belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Sesartemin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sesartemin is primarily located in the membrane (predicted from logP). Outside of the human body, sesartemin can be found in alcoholic beverages and herbs and spices. This makes sesartemin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
77394-27-5
VCID:
VC20829980
InChI:
InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3
SMILES:
COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC
Molecular Formula:
C23H26O8
Molecular Weight:
430.4 g/mol
Sesartemin
CAS No.: 77394-27-5
Cat. No.: VC20829980
Molecular Formula: C23H26O8
Molecular Weight: 430.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sesartemin belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Sesartemin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sesartemin is primarily located in the membrane (predicted from logP). Outside of the human body, sesartemin can be found in alcoholic beverages and herbs and spices. This makes sesartemin a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 77394-27-5 |
| Molecular Formula | C23H26O8 |
| Molecular Weight | 430.4 g/mol |
| IUPAC Name | 4-methoxy-6-[6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole |
| Standard InChI | InChI=1S/C23H26O8/c1-24-16-5-12(6-17(25-2)22(16)27-4)20-14-9-29-21(15(14)10-28-20)13-7-18(26-3)23-19(8-13)30-11-31-23/h5-8,14-15,20-21H,9-11H2,1-4H3 |
| Standard InChI Key | DHWUVPPRBIJJKS-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC(=CC2=C1OCO2)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)OC)OC |
| SMILES | COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC |
| Canonical SMILES | COC1=CC(=CC2=C1OCO2)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC)OC |
| Appearance | Powder |
| Melting Point | 115 - 116 °C |
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